L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Description

Properties

CAS No. |

918661-77-5 |

|---|---|

Molecular Formula |

C21H40N4O5 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

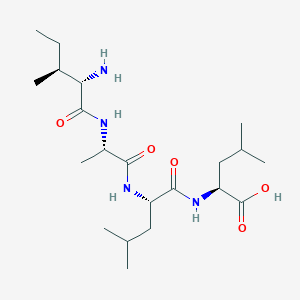

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1 |

InChI Key |

OHKYXQYJKTYSHQ-WOYTXXSLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrophobicity Profile of the L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Sequence

This technical guide provides a comprehensive analysis of the hydrophobicity profile of the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of peptide hydrophobicity, offers a multi-faceted computational assessment of the Ile-Ala-Leu-Leu sequence, and provides a detailed, field-proven experimental protocol for empirical validation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Foundational Principles: The Significance of Peptide Hydrophobicity

Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins in aqueous environments.[1][2][3] It is the primary driving force behind protein folding, stability, and the intricate interactions between biomolecules.[1][4] For drug development professionals, a thorough understanding of a peptide's hydrophobicity is paramount, as it profoundly influences a candidate's solubility, membrane permeability, pharmacokinetic profile, and potential for aggregation. The tetrapeptide in focus, L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, is composed exclusively of non-polar, aliphatic amino acids, suggesting a significant hydrophobic character that warrants detailed investigation.[5][6][7][]

Deconstruction of the Constituent Amino Acids

The overall hydrophobicity of a peptide is a composite of the individual hydrophobic contributions of its constituent amino acid residues.[9] The Ile-Ala-Leu-Leu sequence is comprised of three distinct amino acids, each with a notable non-polar side chain.

-

L-Isoleucine (Ile): An essential amino acid with a branched-chain aliphatic side group.[10] It is consistently ranked as one of the most hydrophobic amino acids.[4][10] Its unique structure, with a chiral center on its side chain, can influence peptide conformation and interactions.

-

L-Alanine (Ala): Characterized by a simple methyl side chain, alanine is considered moderately hydrophobic.[4][7][11] While its contribution to overall hydrophobicity is less pronounced than that of isoleucine or leucine, its presence can impact the peptide's helical propensity and solubility.[7][12]

-

L-Leucine (Leu): Another essential branched-chain amino acid, leucine is highly hydrophobic and a strong promoter of secondary structure formation, particularly alpha-helices.[4][5][6] The repetition of leucine at the C-terminus of this tetrapeptide is expected to significantly amplify its overall hydrophobic nature.

The following diagram illustrates the chemical structures of the constituent amino acids.

Caption: Workflow for Calculating the GRAVY Score.

Experimental Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While computational methods provide valuable estimates, empirical determination of a peptide's hydrophobicity is essential for definitive characterization. [1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose. [1][13]The principle of RP-HPLC lies in the partitioning of the peptide between a non-polar stationary phase and a polar mobile phase. [13]Highly hydrophobic peptides will have a stronger affinity for the stationary phase and thus will elute at higher concentrations of the organic solvent in the mobile phase, resulting in longer retention times. [1][13]

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating standards and controls to ensure the accuracy and reproducibility of the results.

Objective: To determine the retention time of the Ile-Ala-Leu-Leu tetrapeptide as a measure of its hydrophobicity.

Materials:

-

Ile-Ala-Leu-Leu peptide standard (high purity)

-

Hydrophobicity peptide standards kit (containing peptides with a range of known hydrophobicities)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with a UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. [14]

-

-

Sample Preparation:

-

Dissolve the Ile-Ala-Leu-Leu peptide and hydrophobicity standards in Mobile Phase A to a final concentration of 1 mg/mL.

-

Self-Validation: The use of known hydrophobicity standards allows for the creation of a calibration curve, against which the hydrophobicity of the target peptide can be accurately interpolated.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm (for peptide bonds)

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B (linear gradient)

-

35-40 min: 95% B

-

40-41 min: 95% to 5% B

-

41-50 min: 5% B (column re-equilibration)

-

-

Causality: A linear gradient ensures a gradual increase in the organic solvent concentration, allowing for the effective separation of peptides with varying hydrophobicities. [13]

-

-

Data Analysis:

-

Run the hydrophobicity standards and the Ile-Ala-Leu-Leu sample.

-

Record the retention time for each peptide.

-

Plot the retention times of the standard peptides against their known hydrophobicity indices to generate a calibration curve.

-

Determine the hydrophobicity index of the Ile-Ala-Leu-Leu peptide by interpolating its retention time on the calibration curve.

-

The following diagram outlines the experimental workflow for determining peptide hydrophobicity using RP-HPLC.

Caption: Experimental Workflow for RP-HPLC Analysis.

Conclusion and Implications

The theoretical and experimental data converge to classify L-Isoleucyl-L-alanyl-L-leucyl-L-leucine as a highly hydrophobic tetrapeptide. This pronounced hydrophobicity has significant implications for its potential applications in research and drug development. For instance, its low aqueous solubility may necessitate formulation strategies to enhance bioavailability. Conversely, its hydrophobic nature could be advantageous for applications requiring membrane interaction or for serving as a hydrophobic core in the design of larger, structured peptides. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other peptides, empowering researchers to make informed decisions in their scientific endeavors.

References

-

Bandyopadhyay, D., & Mehler, E. L. (2015). A versatile modelling approach to determine the hydrophobicity of peptides at the atomic level. Journal of the Royal Society Interface, 12(109), 20150379. Retrieved from [Link]

-

Wikipedia. (2023). Hydrophobicity scales. In Wikipedia. Retrieved from [Link]

-

Hoffmann, W., Huhmann, S., Moschner, J., Chang, R., Accorsi, M., Rademann, J., Koksch, B., & Pagel, K. (2018). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 57(30), 9517–9521. Retrieved from [Link]

-

Osorio, D., Rondon-Villarreal, P., & Palomino-Schatzlein, M. (2015). Peptides: A package for data mining of antimicrobial peptides. The R Journal, 7(1), 4-14. Retrieved from [Link]

-

Simm, S., Einloft, J., & Mirus, O. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Research, 49(1), 31. Retrieved from [Link]

-

Al-Gharabli, S. I., Al-Durra, M. F., & El-Awady, M. I. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography B, 1179, 122851. Retrieved from [Link]

-

White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. Retrieved from [Link]

-

Prot pi. (n.d.). Peptide Tool. Prot pi. Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

-

ExPASy. (n.d.). Hydrophobicity scales. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

-

Quora. (2017). Why is alanine hydrophobic?. Quora. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

-

Ivanov, A. R., & Karger, B. L. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9447–9456. Retrieved from [Link]

-

Reddit. (2022). Looking for a program that computes the hydrophobicity of a peptide. r/bioinformatics. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Hydrophobicity Indices for Amino Acids. CSB/SJU. Retrieved from [Link]

-

The Biology Project. (n.d.). Leucine. University of Arizona. Retrieved from [Link]

-

Al Musaimi, O., Al-Zoubi, R. M., & El-Faham, A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. Retrieved from [Link]

-

Parker, J. M., Guo, D., & Hodges, R. S. (1986). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 25(19), 5425–5432. Retrieved from [Link]

-

von Heijne, G. (2003). How hydrophobic is alanine? Journal of Molecular Biology, 331(2), 263-268. Retrieved from [Link]

-

Luan, C. H., Parker, T. M., Gowda, D. C., & Urry, D. W. (1992). Hydrophobicity profile of amino acid residues: A differential scanning calorimetry and circular dichroism study of leucine and isoleucine co-polypeptides of the protein-based polymers of elastin. International Journal of Peptide and Protein Research, 40(2), 143-150. Retrieved from [Link]

-

Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. Retrieved from [Link]

-

Peterson, J. R., & Choi, S. (2011). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Proteins: Structure, Function, and Bioinformatics, 79(1), 169–182. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. GenScript. Retrieved from [Link]

-

YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

-

Al Musaimi, O., Al-Zoubi, R. M., & El-Faham, A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptides hydrophobic and hydrophilic moments prediction. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). Leucine. In Wikipedia. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Alanine: Structure and Applications. JPT. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface properties of aqueous solutions of L-leucine. ResearchGate. Retrieved from [Link]

-

Quora. (2022). Why is Isoleucine more non-polar than Leucine?. Quora. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine. PubChem. Retrieved from [Link]

-

Janel, S., & Schulten, K. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 105(8), 2813–2818. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Cheméo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Alanyl-L-valyl-L-alanyl-L-leucine. PubChem. Retrieved from [Link]

Sources

- 1. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 3. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Amino Acids - Leucine [biology.arizona.edu]

- 6. Leucine - Wikipedia [en.wikipedia.org]

- 7. jpt.com [jpt.com]

- 9. hydrophobicity: Compute the hydrophobicity index of a protein sequence in Peptides: Calculate Indices and Theoretical Physicochemical Properties of Protein Sequences [rdrr.io]

- 10. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 11. quora.com [quora.com]

- 12. How hydrophobic is alanine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. renyi.hu [renyi.hu]

- 14. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]

An In-depth Technical Guide to the Chemical Structure Analysis of the Ile-Ala-Leu-Leu Peptide

This guide provides a comprehensive technical overview of the methodologies employed for the chemical structure analysis of the tetrapeptide Ile-Ala-Leu-Leu (IALL). Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical applications of key analytical techniques. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the structural elucidation process.

Foundational Characteristics of the Ile-Ala-Leu-Leu (IALL) Peptide

The initial step in any structural analysis is to understand the fundamental properties of the constituent amino acids and the peptide bonds that link them. The IALL peptide is composed of four amino acid residues: Isoleucine (Ile), Alanine (Ala), and two Leucine (Leu) residues.

Physicochemical Properties of Constituent Amino Acids

Isoleucine, Alanine, and Leucine are all classified as nonpolar, aliphatic amino acids.[1][2] Their side chains are hydrophobic, which influences the peptide's overall solubility and its interactions with its environment.[1] A summary of the key properties of these amino acids is presented in Table 1.

| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain | Key Characteristics |

| Isoleucine | Ile, I | C6H13NO2 | 131.17 | -CH(CH3)CH2CH3 | Hydrophobic, branched-chain[2][3][4] |

| Alanine | Ala, A | C3H7NO2 | 89.09 | -CH3 | Smallest chiral amino acid, non-reactive side chain |

| Leucine | Leu, L | C6H13NO2 | 131.17 | -CH2CH(CH3)2 | Hydrophobic, branched-chain, isomer of isoleucine[3] |

Table 1: Physicochemical properties of the amino acids in the IALL peptide.

The Peptide Bond

Amino acids in a peptide are linked by peptide bonds, which are amide linkages formed between the carboxyl group of one amino acid and the amino group of the next.[5][6][7] This bond is formed through a dehydration synthesis reaction, resulting in the elimination of a water molecule.[5][7] The peptide bond has a partial double bond character due to resonance, which makes it rigid and planar.[5][6][8][9] This rigidity is a crucial factor in determining the three-dimensional structure of the peptide.[6][8]

Primary Structure Elucidation: Sequencing the IALL Peptide

Determining the primary structure, the linear sequence of amino acids, is the cornerstone of peptide analysis. Several techniques can be employed for this purpose, with Edman degradation and tandem mass spectrometry being the most prominent.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[10][11] The process involves a stepwise removal and identification of the N-terminal amino acid residue.[10][12]

Experimental Protocol: Edman Degradation

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[13]

-

Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[11][13]

-

Conversion: The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[13]

-

Identification: The PTH-amino acid is identified by chromatographic methods, such as HPLC, by comparing its retention time to known standards.

-

Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.[12]

The workflow for Edman degradation is illustrated in the following diagram:

Caption: Workflow of Edman degradation for sequencing the IALL peptide.

A key advantage of Edman degradation is its ability to provide unambiguous sequence information for the first 30-50 amino acids of a peptide with high efficiency.[10][13] However, it is a time-consuming process and can be hindered by modifications at the N-terminus.[10]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry has become the cornerstone of modern peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[14][15] The process involves multiple stages of mass analysis.[14]

Experimental Protocol: Peptide Sequencing by MS/MS

-

Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[16]

-

First Mass Analysis (MS1): The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer.[15] The intact molecular ion of the IALL peptide is selected for further analysis.

-

Fragmentation: The selected precursor ion is fragmented in a collision cell by colliding it with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[14][17] This fragmentation primarily occurs at the peptide bonds.

-

Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, generating an MS/MS spectrum.[15]

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum, which correspond to specific amino acid residues.[18] The primary fragment ions observed are b- and y-ions.[14][17]

The fragmentation pattern and subsequent data analysis are depicted below:

Caption: Fragmentation of the IALL peptide in MS/MS analysis.

The expected monoisotopic masses of the b- and y-ions for the IALL peptide are summarized in Table 2.

| Fragment Ion | Sequence | Monoisotopic Mass (Da) |

| b1 | Ile | 114.0913 |

| b2 | Ile-Ala | 185.1284 |

| b3 | Ile-Ala-Leu | 298.2128 |

| y1 | Leu | 132.0913 |

| y2 | Leu-Leu | 245.1757 |

| y3 | Ala-Leu-Leu | 316.2128 |

Table 2: Calculated monoisotopic masses of the primary fragment ions of the IALL peptide.

Higher-Order Structure and Purity Analysis

Beyond the primary sequence, understanding the peptide's purity and its conformation in solution is critical, especially in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, purification, and quantification of peptides.[19][20][21] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.[22][23]

Experimental Protocol: RP-HPLC Analysis of IALL

-

Stationary Phase: A nonpolar stationary phase, typically C18-modified silica, is used.

-

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is employed. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to improve peak shape.[22]

-

Elution: The IALL peptide, being hydrophobic, will bind to the stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptide. More hydrophobic molecules will elute later.

-

Detection: The eluted peptide is detected using a UV detector, typically at 214 nm, where the peptide bond absorbs light.

The purity of the synthesized IALL peptide can be determined by the percentage of the total peak area that corresponds to the main peptide peak.

The general workflow for HPLC analysis is as follows:

Caption: General workflow for HPLC analysis of the IALL peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[24][25] It provides detailed information about the conformation and dynamics of the peptide at an atomic level.[25]

Experimental Protocol: NMR Structural Analysis of IALL

-

Sample Preparation: The IALL peptide is dissolved in a suitable solvent, typically water with a small amount of D2O for the lock signal.[26] The concentration should be sufficient for good signal-to-noise, generally in the millimolar range.[26]

-

1D NMR: A one-dimensional proton (¹H) NMR spectrum provides initial information about the types of protons present and the overall folding of the peptide.

-

2D NMR: A suite of two-dimensional NMR experiments is then performed to assign the resonances and determine the structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.[25]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation.[27]

-

-

Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from coupling constants, are used in computational programs to calculate a family of structures consistent with the NMR data.

The process of NMR structure determination is outlined below:

Caption: Workflow for determining the 3D structure of the IALL peptide by NMR.

Conclusion

The comprehensive chemical structure analysis of the Ile-Ala-Leu-Leu peptide requires a multi-faceted approach. Edman degradation and tandem mass spectrometry provide definitive primary sequence information. High-performance liquid chromatography is essential for assessing purity and for purification. Finally, nuclear magnetic resonance spectroscopy offers unparalleled insight into the three-dimensional structure and conformation of the peptide in solution. The integration of these techniques provides a complete and validated structural characterization, which is fundamental for research and drug development applications.

References

-

Amino acid. In: Wikipedia. Accessed February 22, 2024. [Link]

-

Amino Acids - Alanine. The Biology Project. Accessed February 22, 2024. [Link]

-

Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. J Ind Microbiol Biotechnol. 2024;51(4):kuae036. [Link]

-

Edman degradation. In: Wikipedia. Accessed February 22, 2024. [Link]

-

Mant CT, Chen Y, Yan Z, Popa TV, Kovacs JM, Mills JB, Tripet BP, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 2007;386:3-57. [Link]

-

Paquette, L. A. 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Published September 30, 2024. Accessed February 22, 2024. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Mac-Mod Analytical. Accessed February 22, 2024. [Link]

-

What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Accessed February 22, 2024. [Link]

-

4 Steps of Edman Degradation. MtoZ Biolabs. Accessed February 22, 2024. [Link]

-

Peptide Bond Formation or Synthesis. Byju's. Accessed February 22, 2024. [Link]

-

Theory of Edman Sequencing, Edman Degradation. Shimadzu. Accessed February 22, 2024. [Link]

-

Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Published January 30, 2023. Accessed February 22, 2024. [Link]

-

Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs. Published May 29, 2025. Accessed February 22, 2024. [Link]

-

Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Published December 19, 2025. Accessed February 22, 2024. [Link]

-

Peptide Bond. Chemistry Learner. Accessed February 22, 2024. [Link]

-

Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. MtoZ Biolabs. Accessed February 22, 2024. [Link]

-

Peptide Bonds and Biochemical Structure. Accessed February 22, 2024. [Link]

-

Peptide Bond. In: Wikipedia. Accessed February 22, 2024. [Link]

-

Peptide Bond. Accessed February 22, 2024. [Link]

-

Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. MtoZ Biolabs. Accessed February 22, 2024. [Link]

-

Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. YouTube. Published February 6, 2022. Accessed February 22, 2024. [Link]

-

Mishra N, Coutinho E. NMR in structural determination of proteins and peptides. J Pharm Sci. 2011;1(1):1-16. [Link]

-

Zerbe O, Bader R. Peptide/Protein NMR. Accessed February 22, 2024. [Link]

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Published December 18, 2020. Accessed February 22, 2024. [Link]

-

Peptide Purification Scale-Up with HPLC. KNAUER. Accessed February 22, 2024. [Link]

-

HPLC of Peptides and Proteins. In: Methods in Molecular Biology. Humana Press; 2006. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Amino Acids - Alanine [biology.arizona.edu]

- 3. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 5. Peptide Bond: Definition, Structure, Mechanism, and Examples [chemistrylearner.com]

- 6. byjus.com [byjus.com]

- 7. Peptide bond - Wikipedia [en.wikipedia.org]

- 8. peptidesystems.com [peptidesystems.com]

- 9. oup.com [oup.com]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 15. technologynetworks.com [technologynetworks.com]

- 16. biotage.com [biotage.com]

- 17. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 18. m.youtube.com [m.youtube.com]

- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peptide Purification Scale-Up with HPLC [knauer.net]

- 21. researchgate.net [researchgate.net]

- 22. hplc.eu [hplc.eu]

- 23. renyi.hu [renyi.hu]

- 24. chem.uzh.ch [chem.uzh.ch]

- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 26. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 27. youtube.com [youtube.com]

Methodological & Application

Preparation of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine stock solutions

Executive Summary & Scientific Context

The tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu) represents a distinct class of "difficult-to-handle" biomolecules. Composed entirely of aliphatic, hydrophobic amino acid residues, this peptide exhibits negligible solubility in neutral aqueous buffers.

In drug development and enzymatic assays (often serving as a hydrophobic substrate or protease inhibitor backbone), the improper solubilization of IALL leads to micro-aggregates. These aggregates cause false negatives in inhibition assays (due to lower effective concentration) or high background noise in light-scattering applications.

This guide provides a definitive, self-validating protocol for preparing IALL stock solutions, moving beyond basic "add-and-mix" instructions to address the physicochemical realities of hydrophobic peptide solvation.

Physicochemical Profile

Understanding the molecule is the prerequisite to dissolving it.[1] IALL is a "brick" of hydrophobicity.

| Property | Value / Description | Implication for Handling |

| Sequence | Ile-Ala-Leu-Leu (IALL) | 100% Hydrophobic/Aliphatic residues. |

| Molecular Weight | ~428.57 g/mol (Free Base) | Low MW, but high aggregation potential. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Lowest solubility occurs near pH 6.0. |

| Hydrophobicity Index | Very High | Insoluble in water. Requires organic co-solvents. |

| Hygroscopicity | Moderate to High | Absorbs atmospheric water; weigh quickly. |

Pre-Protocol: The "Net Peptide" Calculation

CRITICAL EXPERT INSIGHT: Most experimental errors originate here. The mass you weigh from the vial is Gross Weight , not peptide weight. Lyophilized peptides contain bound water and counterions (TFA, Acetate, or HCl).

-

Gross Weight: Peptide + Salts + Water.[2]

-

Net Peptide Content (NPC): The actual percentage of peptide (usually 60-80%).

Formula:

If the NPC is unknown, assume 70% (0.7) for safety, or quantify post-dissolution via Amino Acid Analysis (AAA).

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Reagents:

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

-

Why DMSO? It disrupts the hydrophobic interactions between the Leucine/Isoleucine side chains that cause aggregation.

-

-

Vessel: Amber glass vial or LoBind® Polypropylene tube (Eppendorf).

-

Why LoBind? Hydrophobic peptides adsorb rapidly to standard plastics, reducing concentration by up to 30% in 24 hours.

-

Workflow Diagram:

Caption: Figure 1. Optimal workflow for solubilizing highly hydrophobic peptides like IALL to prevent aggregation.

Step-by-Step Procedure:

-

Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins).

-

Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, making it sticky and difficult to weigh accurately.

-

-

Weighing: Weigh the necessary amount of peptide into a glass vial.

-

Note: Avoid using plastic spatulas; static electricity can cause the light powder to "jump." Use an anti-static gun if available.

-

-

Solubilization: Add 100% Anhydrous DMSO to the powder to achieve a concentration of 10 mM to 20 mM .

-

Technique: Do not add the powder to the solvent. Add the solvent to the powder to ensure all particles are wetted.

-

-

Disaggregation: Vortex vigorously for 30 seconds. Follow with bath sonication for 5 minutes.

-

Validation: Hold the vial up to a light source. The solution must be crystal clear. Any "shimmer" or turbidity indicates micro-aggregates.

-

-

Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50 µL) in LoBind tubes. Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Protocol B: Dilution for Biological Assays (Aqueous)

The Challenge: "Crashing Out." When you dilute a hydrophobic peptide stock (in DMSO) into an aqueous buffer (PBS, Media), the peptide may precipitate instantly.

The "Step-Down" Dilution Method:

-

Never add the stock directly to a large volume of static buffer.

-

Preparation: Place your aqueous buffer on a magnetic stirrer or vortexer.

-

Addition: While the buffer is moving (swirling), add the DMSO stock dropwise .

-

Limit: Keep final DMSO concentration < 1% (v/v) for most enzymatic assays, and < 0.1% (v/v) for cell-based assays.

-

-

Visual Check: If the solution turns milky white, the concentration is too high for the aqueous environment. You must lower the working concentration.

Solubility Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Solution is cloudy in DMSO | Incomplete solvation | Sonicate for 10 mins at 30°C. If fails, add 1-5% Acetic Acid (if basic peptide) or Ammonia (if acidic). For IALL, try warming to 37°C. |

| Precipitates upon dilution | "Crashing out" | Reduce working concentration. Alternatively, dilute into a buffer containing 0.1% Tween-20 or BSA (carrier protein) to stabilize the hydrophobic residues. |

| Gel formation | Hydrogen bond networking | Add chaotropic agent (e.g., 2M Urea) if assay permits. |

Quality Control: Concentration Verification

Since IALL lacks Tryptophan (Trp) or Tyrosine (Tyr), you cannot use standard A280 UV absorbance to check concentration.

Valid Methods:

-

A205 / A214 Absorbance: Measures the peptide bond.

-

Requirement: You must use a buffer that does not absorb at 205nm (e.g., Phosphate is okay; Tris is bad).

-

Calculation:

. (Note:

-

-

Quantitative Amino Acid Analysis (AAA): The Gold Standard. Hydrolysis followed by HPLC.

References

-

LifeTein. (2024).[3] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

-

AmbioPharm. (n.d.). How is Theoretical Net Peptide Content Calculated? Retrieved from [Link]

Sources

Cell culture handling of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

An Application Guide for the Cell Culture Handling and Analysis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of the novel tetrapeptide, L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, in a cell culture setting. Composed entirely of non-polar, hydrophobic amino acids, this peptide presents unique challenges and opportunities in experimental biology. This guide offers detailed, field-proven protocols for solubilization, storage, and the application of this peptide in fundamental cell-based assays. We delve into the scientific rationale behind each procedural step, providing methodologies to assess its biological activity, including its effects on cell viability and key signaling pathways. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Scientific Context of a Hydrophobic Tetrapeptide

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide characterized by its significant hydrophobicity, a direct consequence of its constituent branched-chain amino acids (BCAAs), Isoleucine and Leucine, and the non-polar Alanine.[1][2][3] Such peptides are of considerable interest in cell biology and pharmacology for several reasons:

-

Membrane Interaction: The lipophilic nature of this peptide suggests a high affinity for the lipid bilayer of cell membranes. This property is a cornerstone of many cell-penetrating peptides (CPPs), which can traverse the plasma membrane to deliver cargo or exert intracellular effects.[4][5] While the precise mechanism of uptake for this uncharged peptide is unknown, it may involve direct penetration or other non-endocytic pathways.[6][7]

-

Metabolic and Signaling Potential: Leucine and Isoleucine are not merely structural components of proteins; they are critical signaling molecules.[2] Leucine, in particular, is a potent activator of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][8] Therefore, a peptide rich in these residues may act as a modulator of mTOR signaling or other metabolic processes.

This guide provides the foundational protocols to begin investigating the biological ramifications of treating cells with L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, focusing on reproducible methods for its preparation and the assessment of its cellular impact.

Peptide Reconstitution and Storage: A Protocol Grounded in Physicochemistry

The success of any experiment involving hydrophobic peptides hinges on their proper solubilization. Incorrect handling can lead to aggregation, precipitation, and inaccurate concentration measurements, invalidating experimental results.[9]

Causality Behind the Protocol: The peptide's sequence, consisting of 100% hydrophobic residues, renders it practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[10][11] Therefore, a "solvent-first" approach is mandatory. We will use an organic solvent to disrupt the intermolecular hydrophobic interactions and create a high-concentration stock solution, which can then be carefully diluted into the aqueous cell culture medium.

Protocol 2.1: Reconstitution of Lyophilized Peptide

-

Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability and mass.

-

Solvent Selection: Based on established guidelines for hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power and relatively low toxicity in cell culture systems at final concentrations typically below 0.5%.[9][12]

-

Initial Solubilization:

-

Add a minimal volume of 100% sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex gently or sonicate the vial for 5-10 minutes until the peptide is fully dissolved. Visually inspect for any particulate matter against a light source.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[13]

Table 1: Solvent Selection for Hydrophobic Peptides

| Solvent | Recommended Use | Considerations in Cell Culture |

| DMSO (Dimethyl Sulfoxide) | Primary recommendation. Excellent for highly hydrophobic peptides.[12] | Generally low toxicity below 0.5% (v/v), but can affect cell differentiation or metabolism. |

| DMF (Dimethylformamide) | Alternative to DMSO if it interferes with the experimental system. | Higher toxicity than DMSO; must be kept at very low final concentrations. |

| Acetonitrile (ACN) | Can be used for initial solubilization but is more volatile. | Can be cytotoxic; ensure final concentration is minimal and well-controlled. |

| Aqueous Buffers (PBS, etc.) | Not recommended for initial solubilization of this peptide. May be used for subsequent dilutions from an organic stock.[11] | Peptide will likely precipitate if diluted too rapidly or into a final solution with low organic solvent content. |

Core Experimental Protocols

The following protocols provide a framework for assessing the fundamental biological effects of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine on cultured mammalian cells.

Workflow: From Peptide to Cellular Analysis

The overall experimental process follows a logical sequence from preparation to data acquisition.

Caption: General experimental workflow for peptide handling and analysis.

Protocol 3.1: Assessment of Cell Viability via MTT Assay

This protocol determines the peptide's effect on cell metabolic activity, which is a proxy for cell viability and cytotoxicity.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.[15]

Materials:

-

Cultured mammalian cells (e.g., HeLa, A549, HEK293)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Peptide stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide in complete culture medium from your 10 mM stock. A suggested concentration range for initial screening is 1 µM to 100 µM.

-

Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.5%). This is essential to ensure that any observed effect is due to the peptide and not the solvent.

-

Remove the old medium from the cells and add 100 µL of the medium containing the peptide dilutions or vehicle control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Caption: Principle of the MTT cell viability assay.

Protocol 3.2: Analysis of mTOR Pathway Activation by Western Blot

This protocol investigates if the peptide, rich in the mTOR activator leucine, modulates this key signaling pathway.[8] We will assess the phosphorylation status of S6K1 (p70S6 Kinase 1), a downstream target of mTORC1. An increase in phosphorylated S6K1 (p-S6K1) indicates pathway activation.

Materials:

-

Cultured cells seeded in 6-well plates

-

Peptide stock solution and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-total-S6K1, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the peptide at selected concentrations (e.g., a non-toxic and a moderately toxic dose determined from the MTT assay) and a vehicle control for a short duration (e.g., 30-60 minutes, as signaling events are often rapid).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody for p-S6K1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total S6K1 and then for the β-actin loading control.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-S6K1 to total S6K1 for each condition to determine the extent of pathway activation relative to the control.

Caption: Simplified mTOR signaling pathway for Western Blot analysis.

Data Interpretation and Troubleshooting

-

Inconsistent Solubility: If the peptide precipitates upon dilution into the culture medium, try a slower, stepwise dilution. Alternatively, prepare a more concentrated intermediate stock in a mix of DMSO and medium before the final dilution.

-

High Vehicle Control Toxicity: If the DMSO vehicle control shows significant toxicity in the MTT assay, ensure the final concentration does not exceed 0.5%. If toxicity persists, it may be necessary to lower the concentration or test an alternative solvent like DMF.[9]

-

No Observed Effect: If the peptide shows no effect on viability or signaling, consider extending the incubation time or increasing the concentration range. It is also possible the peptide has no activity in the chosen cell line or assay.

-

Variability in Western Blots: Ensure equal protein loading by carefully performing the BCA assay and confirming with a loading control like β-actin. Use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of target proteins.

Conclusion

The study of novel, hydrophobic peptides like L-Isoleucyl-L-alanyl-L-leucyl-L-leucine offers exciting avenues for discovering new biological modulators. Success in this endeavor is built upon a foundation of meticulous and chemically-informed handling procedures. By employing the robust protocols for solubilization, viability testing, and signaling analysis detailed in this guide, researchers can confidently explore the cellular effects of this and other challenging peptides, ensuring the generation of accurate, reproducible, and meaningful data.

References

-

Creative Peptides. Cytotoxicity Evaluation of Peptide Drug.

-

Mishra, R., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Peptide Science.

-

Henriques, S. T., et al. (2006). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals.

-

Bitesize Bio. (2025). Breakthroughs in Peptide Translocation: Cell Penetrating Peptides.

-

Zorko, M., & Langel, Ü. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry.

-

Roudkenar, M. H., et al. (2015). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences.

-

Bachem. (2021). Introduction to Cell-Permeable Peptides.

-

CD Formulation. Proteins & Peptides In Vitro Potency Assay.

-

Ito, K., et al. (2016). All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations. Scientific Reports.

-

Zakeri-Milani, P., et al. (2021). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Iranian Journal of Pharmaceutical Research.

-

JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity.

-

Thermo Fisher Scientific. Peptide solubility guidelines.

-

Isca Biochemicals. Solubility of peptides.

-

LifeTein. How to predict peptide solubility?

-

SB-PEPTIDE. Peptide Solubility Guidelines.

-

Lineburg, K. E., et al. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols.

-

BenchChem. (2025). A Comparative Guide to the Biological Activities of L-Isoleucine and D-Isoleucine.

-

Bachem. (2017). Peptides and cell cultures.

-

HiMedia Laboratories. L-Isoleucine.

-

Springer Nature Experiments. How to Design Peptides.

-

Wikipedia. Leucine.

-

Becker, J., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal.

-

PubMed. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.

-

Walport, L. J., et al. (2017). Emerging Methods and Design Principles for Cell-Penetrant Peptides. Current Opinion in Chemical Biology.

-

Cestonaro, V., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients.

-

Hokkaido University. (2023). Novel method to design new peptide therapeutics pioneered.

-

News-Medical.Net. (2023). What are Leucine and Isoleucine?

-

Science.gov. l-leucine l-isoleucine l-valine: Topics by Science.gov.

-

Rapid Novor. (2021). Isoleucine and Leucine.

-

BenchChem. (2025). Navigating Leucyl-glutamine Supplementation: A Technical Guide for Cell Culture Optimization.

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. rapidnovor.com [rapidnovor.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. bachem.com [bachem.com]

- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 7. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. lifetein.com [lifetein.com]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reconstitution & Handling of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL)

This Application Note and Protocol is designed for researchers working with the hydrophobic tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL) . It synthesizes physicochemical analysis with practical laboratory standards to ensure optimal solubility and biological activity.

Introduction & Biological Context

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (H-Ile-Ala-Leu-Leu-OH), often abbreviated as IALL , is a synthetic linear tetrapeptide. Research identifies this compound as possessing potent anthelmintic activity , specifically noted for its ability to induce paralysis and mortality in helminthic models (e.g., Pheretima posthuma) at efficacy levels comparable to standard drugs like Piperazine citrate [1].

Unlike hydrophilic signaling peptides, IALL is composed entirely of non-polar, aliphatic amino acids. This unique composition confers significant lipophilicity, facilitating membrane interaction but presenting substantial challenges in aqueous reconstitution. Improper solubilization results in silent precipitation or micro-aggregation, leading to false negatives in biological assays.

Critical Distinction: Do not confuse this tetrapeptide with the heptapeptide IALLIPF (Ile-Ala-Leu-Leu-Ile-Pro-Phe), a known antioxidant derived from foxtail millet [2]. This protocol specifically addresses the tetrapeptide variant.

Physicochemical Profile & Solubility Analysis

To design a self-validating protocol, we must first analyze the molecular drivers of the peptide's behavior.

Table 1: Molecular Characteristics

| Property | Value / Description | Impact on Protocol |

| Sequence | Ile-Ala-Leu-Leu | 100% Hydrophobic Residues |

| Formula | C₂₃H₄₃N₅O₆ | High Carbon/Nitrogen ratio |

| Molecular Weight | ~485.6 g/mol | Small molecule behavior |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Neutral at physiological pH |

| Grand Average of Hydropathicity (GRAVY) | +2.85 (Highly Positive) | Insoluble in water |

| Side Chain Character | Aliphatic (Branched) | Requires organic co-solvent |

Solubility Logic

The IALL sequence lacks ionizable side chains (Arg, Lys, Asp, Glu). At neutral pH (7.4), the N-terminal amine is protonated (

Reconstitution Protocol

Phase A: Preparation & Safety

-

PPE: Standard laboratory PPE (gloves, coat, goggles).

-

Environment: Weighing and solvent addition should be performed in a fume hood if using DMF.

-

Equipment: Vortex mixer, Sonicator (water bath), Centrifuge.

Phase B: The "Organic First" Method (Standard Operating Procedure)

This protocol uses a "Stock-to-Working" dilution strategy to maintain solubility while minimizing solvent toxicity in biological assays.

Step 1: Calculate the Stock Concentration

Target a high concentration stock (e.g., 10 mM to 25 mM ) in 100% organic solvent.

-

Formula:

-

Example: To make 1 mL of 20 mM stock (MW ≈ 485.6):

Step 2: Primary Solubilization

-

Allow the lyophilized peptide vial to equilibrate to room temperature (prevent water condensation).

-

Add 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the vial.

-

Note: DMSO is preferred for cell culture; DMF is preferred for chemical synthesis applications.

-

-

Vortex vigorously for 30–60 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath for 5 minutes. The solution must be completely clear and colorless.

Step 3: Secondary Dilution (The "Crash" Test)

Crucial Step: When diluting the hydrophobic stock into aqueous buffer, "crashing out" (precipitation) is a risk.[1]

-

Prepare your assay buffer (e.g., PBS pH 7.4).

-

Slow Addition: Add the aqueous buffer to the peptide stock (or vice versa, but slowly) while vortexing.

-

Limit: Keep the final DMSO concentration below 1% (v/v) for cell assays, or below 5% for robust organism assays (like helminths), depending on tolerance.

Phase C: Troubleshooting & Quality Control

If the solution turns cloudy upon adding water:

-

Do not filter (you will lose the peptide).

-

Add small aliquots of Acetic Acid (10%) if the peptide is basic, or Ammonium Hydroxide (10%) if acidic. However, for IALL, increasing the organic ratio is usually the only fix.

-

Validation: Centrifuge a small aliquot at 10,000 x g for 5 minutes. Measure the absorbance (A214 or A280 if applicable, though IALL lacks Trp/Tyr/Phe, so A205-214 is required) of the supernatant. If concentration is lower than expected, precipitation occurred.

Visualizations

Figure 1: Solubility Decision Tree

This logic gate ensures the correct solvent choice based on visual feedback.

Caption: Decision tree for solubilizing hydrophobic peptides like IALL, prioritizing organic co-solvents.

Figure 2: Biological Assay Workflow (Anthelmintic)

Standardized workflow for testing IALL activity based on Das & Malipeddi (2015).

Caption: Workflow for evaluating anthelmintic efficacy, ensuring vehicle control (DMSO) does not confound results.

Storage & Stability

-

Lyophilized Powder: Stable for 1–2 years at -20°C . Keep desiccated.

-

DMSO Stock Solution:

-

Stable for 3–6 months at -20°C .

-

Aliquot immediately after reconstitution to avoid freeze-thaw cycles.

-

Warning: DMSO is hygroscopic. Store in tightly sealed vials (e.g., with parafilm) to prevent water absorption, which can cause the hydrophobic peptide to precipitate inside the frozen vial.

-

-

Aqueous Working Solution: Prepare fresh immediately before use. Do not store.

References

-

Das, P., & Malipeddi, H. (2015). Synthesis of linear tetrapeptide: Ile-Ala-Leu-Leu with potent anthelmintic activity.[2][3][4][5][6] Journal of the Indian Chemical Society, 92, 1-4.

-

Ji, H., et al. (2019).[7] Separation and identification of antioxidant peptides from foxtail millet (Setaria italica) prolamins enzymatic hydrolysate.[7][8][9] Cereal Chemistry, 96(6).[7]

-

Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.

-

Bachem. (2021). Peptide Solubility & Stability Guidelines.

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of linear tetrapeptide : Ile-Ala-Leu-Leu with potent anthelmintic activity [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and anti-inflammatory activity of peptides from foxtail millet (Setaria italica) prolamins in HaCaT cells and RAW264.7 murine macrophages [agris.fao.org]

- 9. Structure, Functional Properties, and Applications of Foxtail Millet Prolamin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving water solubility of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

The following guide serves as a specialized Technical Support Center resource for researchers working with the hydrophobic tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL) .

Technical Brief & Compound Profile

Before attempting solubilization, it is critical to understand why this specific sequence resists dissolution. IALL is a "hydrophobic cluster" peptide.

-

Sequence: Ile-Ala-Leu-Leu[1]

-

Molecular Weight: ~428.6 g/mol

-

Hydrophobicity Profile: Extreme. 75% of the residues (Ile, Leu, Leu) have bulky, aliphatic side chains. The remaining residue (Ala) is also hydrophobic.

-

Isoelectric Point (pI): ~6.0. At physiological pH (7.4), the peptide is zwitterionic (net charge 0), leading to maximum aggregation and minimum solubility.

-

Chromophores: None. This peptide lacks Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). Warning: You cannot quantify this peptide using standard A280 UV absorbance.

Troubleshooting & FAQs

Direct answers to the most common tickets submitted by researchers.

Q1: I added water/PBS, and the solution turned cloudy or formed a white precipitate. What happened?

Diagnosis: Hydrophobic Aggregation.[2] Explanation: Water is a polar solvent.[2][3] The aliphatic side chains of Isoleucine and Leucine repel water and stick to each other (hydrophobic effect) to minimize water contact. At pH 7.4, the peptide has zero net charge, removing electrostatic repulsion that could otherwise prevent clumping. Fix: Do not add more water. You must switch to a "Disrupt & Dilute" strategy using an organic cosolvent (Protocol A) or extreme pH shift (Protocol B).

Q2: I need to use this in a cell-based assay. Is DMSO safe?

Diagnosis: Solvent Toxicity Concern. Explanation: Most mammalian cells tolerate DMSO concentrations up to 0.5% or 1.0% (v/v). Fix: Prepare a high-concentration stock (e.g., 20-50 mM) in 100% anhydrous DMSO. Then, dilute this stock 1:1000 into your cell culture medium. This keeps the final DMSO concentration at 0.1%, which is generally non-toxic, while keeping the peptide solubilized.[3]

Q3: I tried to measure the concentration on a Nanodrop at 280 nm, but got a reading of zero. Is the peptide gone?

Diagnosis: Incorrect Detection Method. Explanation: IALL contains no aromatic rings. It does not absorb light at 280 nm. Fix:

-

Gravimetric Method (Recommended): Rely on the weight of the lyophilized powder and the volume of solvent added.

-

Peptide Bond Absorbance: Measure at 205 nm or 214 nm. Note: DMSO absorbs strongly in this region, so you must use a quartz cuvette and a proper DMSO blank, or use the gravimetric method to avoid errors.

Q4: The solution turned into a gel.

Diagnosis: Self-Assembly/Hydrogelation. Explanation: IALL is similar to sequences used to engineer peptide hydrogels. At high concentrations (>10 mM) in aqueous buffers, it forms nanofiber networks. Fix: Disaggregate by sonication (15-30 seconds). If gelation persists, add a chaotropic agent like Urea (if assay compatible) or increase the organic solvent ratio.

Solubilization Decision Tree

Use this logic flow to determine the correct protocol for your specific application.

Figure 1: Decision logic for solubilizing hydrophobic peptide IALL based on experimental constraints.

Core Experimental Protocols

Protocol A: The Organic Cosolvent Method (Gold Standard)

Best for: Cell culture, enzymatic assays, and general handling.

Principle: Dissolve the hydrophobic core in a non-polar compatible solvent first, then dilute into the aqueous buffer.[4][5][6] This prevents the "clumping" that happens if you add water to the powder directly.

Materials:

-

Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-

Vortex mixer.[2]

-

Sonicator bath.

Step-by-Step:

-

Calculate: Determine the volume of DMSO needed to create a 100x or 1000x stock solution .

-

Example: To treat cells with 50 µM peptide, prepare a 50 mM stock.

-

-

Solubilize: Add the calculated volume of 100% DMSO directly to the lyophilized peptide powder.

-

Critical: Do NOT add water yet.

-

-

Agitate: Vortex vigorously for 30 seconds. The solution should be completely clear and colorless.

-

Troubleshooting: If particles remain, sonicate in a water bath for 15-30 seconds.

-

-

Dilute: Slowly add this stock solution to your aqueous buffer (PBS/Media) while stirring.

-

Rule of Thumb: Keep the final DMSO concentration < 1% (v/v) to avoid precipitation ("crashing out").

-

Protocol B: The pH Manipulation Method (Aqueous Only)

Best for: Systems where organic solvents are strictly prohibited.

Principle: IALL is neutral at pH 6-7. By shifting the pH drastically, we ionize the termini (NH3+ or COO-), creating charge repulsion that forces the peptide into solution.

Materials:

Step-by-Step:

-

Suspension: Add sterile water to the peptide powder. It will likely remain cloudy.

-

Shift pH:

-

Option 1 (Basic Shift - Preferred for IALL): Add 0.1 M NH4OH dropwise. The high pH (>10) will deprotonate the C-terminus and side chains, increasing solubility.

-

Option 2 (Acidic Shift): Add 10% Acetic Acid dropwise.

-

-

Agitate: Vortex and sonicate.

-

Buffer: Once dissolved, slowly dilute with your assay buffer.

-

Warning: If your assay buffer has a strong buffering capacity at pH 7 (like PBS), the peptide may precipitate again upon addition. Use this method only if you can maintain the altered pH or if the concentration is very low.

-

Comparative Data: Solvent Compatibility

| Solvent / Additive | Solubility Rating | Biological Compatibility | Notes |

| Water (pH 7) | Poor (Insoluble) | High | Peptide will aggregate or float. |

| DMSO (100%) | Excellent | Low (Must Dilute) | The universal solvent for this peptide. |

| DMF | Good | Low (Toxic) | Alternative if DMSO interferes with reaction.[5] |

| Acetonitrile | Good | Low | Good for HPLC/Analysis, volatile.[6] |

| PBS (Phosphate Buffer) | Poor | High | High salt content promotes aggregation (Salting-out effect). |

| Ammonium Hydroxide | Moderate/Good | Moderate | Useful for "pH Shift" method. |

References

-

PubChem. L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Compound Summary. Retrieved from [Link]

Sources

- 1. L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine | C23H43N5O6 | CID 71419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

Technical Support Center: Troubleshooting L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL)

Case ID: IALL-PRECIP-001 Molecule: L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu) Classification: Hydrophobic Tetrapeptide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Hydrophobic Collapse

You are likely encountering precipitation because L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is an obligate hydrophobic peptide. Every residue in this sequence (Ile, Ala, Leu, Leu) has a non-polar side chain.

In aqueous environments, this peptide undergoes a "hydrophobic collapse" to minimize the exposure of its aliphatic side chains to water, leading to rapid aggregation, gelation, or precipitation. This guide provides a self-validating protocol to overcome these thermodynamic barriers.

Module 1: Solubility & Stock Preparation

The Golden Rule: Never attempt to dissolve this peptide directly in water, PBS, or media. It will float, clump, and eventually form a gelatinous mass that is unrecoverable.

Solvent Compatibility Matrix

| Solvent System | Compatibility | Notes |

| Water / PBS / Saline | 🔴 Incompatible | Causes immediate aggregation. |

| DMSO (Dimethyl Sulfoxide) | 🟢 Recommended | Best universal solvent. Use anhydrous (≥99.9%). |

| DMF (Dimethylformamide) | 🟢 Alternative | Good alternative if DMSO interferes with downstream chemistry. |

| Ethanol / Methanol | 🟡 Conditional | May work for lower concentrations but prone to evaporation and variable solubility. |

| TFA (Trifluoroacetic Acid) | 🟡 Rescue Only | Use only to solubilize stubborn aggregates; must be removed/neutralized. |

Protocol: Creating a Stable Stock Solution

-

Container Selection: Use polypropylene or siliconized tubes.

-

Expert Insight: Hydrophobic peptides bind aggressively to glass surfaces. Using glass vials can result in up to 90% sample loss due to adsorption [1].

-

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic uptake).

-

Dissolution:

-

Add 100% anhydrous DMSO to the peptide powder.

-

Target a concentration of 10–20 mM . Do not aim for the final assay concentration yet.

-

Vortex vigorously for 30 seconds.

-

Visual Check: The solution must be crystal clear. If cloudy, sonicate in a water bath for 5–10 minutes.

-

Module 2: The "Crash Out" Phenomenon (Dilution Strategy)

The most common failure point is the "Crash Out"—when a clear DMSO stock turns cloudy immediately upon addition to the aqueous assay buffer. This occurs because the rapid change in dielectric constant forces the hydrophobic residues together.

Workflow: The "Step-Down" Dilution Method

Do not pipette 10 µL of stock directly into 10 mL of buffer. Instead, use an intermediate dilution step.

Figure 1: The "Step-Down" dilution strategy minimizes the thermodynamic shock of introducing hydrophobic peptides into aqueous buffers.

Protocol: Preventing Precipitation

-

Prepare the Buffer: If your assay allows, add a non-ionic surfactant to your aqueous buffer before adding the peptide.

-

Recommendation:0.05% Tween-20 or 0.1% BSA . These act as "chaperones" to coat the hydrophobic residues.

-

-

The Dropwise Addition:

-

Keep the aqueous buffer stirring (magnetic stir bar) or vortexing gently.

-

Add the DMSO stock dropwise into the center of the vortex.

-

Why: This rapidly disperses the DMSO, preventing local high concentrations of peptide that trigger nucleation.

-

-

Limit DMSO: Ensure the final DMSO concentration remains <1% (v/v) to avoid cellular toxicity, though the peptide solubility may dictate a limit of ~5%.

Module 3: Troubleshooting Flowchart

Use this logic gate to diagnose persistent issues.

Figure 2: Diagnostic logic for resolving persistent precipitation issues.

Module 4: Frequently Asked Questions (FAQ)

Q1: The peptide dissolved in DMSO, but turned into a gel overnight. Why? A: This is "amyloid-like" fibril formation. High concentrations of hydrophobic peptides can stack into beta-sheets, forming a hydrogel.

-

Fix: Store stocks at lower concentrations (<5 mM) or freeze immediately at -20°C. Do not store at 4°C, as cold temperatures can actually enhance precipitation for some hydrophobic interactions (cold denaturation/solubility inversions).

Q2: Can I use acid (HCl/Acetic Acid) to dissolve it? A: Likely ineffective. The sequence Ile-Ala-Leu-Leu is neutral. It lacks basic residues (Arg, Lys, His) that would be protonated by acid to aid solubility, and lacks acidic residues (Asp, Glu) to aid solubility in base [2]. The only ionizable groups are the termini. Organic solvents are superior for this specific sequence.

Q3: My assay results are highly variable. Is it the peptide? A: Yes. "Invisible" aggregates can scatter light (interfering with optical density readings) or sequester the enzyme/receptor you are studying.

-

Validation: Centrifuge your working solution at 10,000 x g for 10 minutes before use. If a pellet forms, you are losing peptide concentration.

Q4: I cannot use DMSO in my animal model. What now? A: For in vivo delivery of this tetrapeptide:

-

Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as a carrier.

-

PEGylation: Dissolve in PEG-400 (polyethylene glycol) before adding saline.

-

Emulsions: Use a lipid carrier system (e.g., Intralipid) if IV delivery is required.

References

Technical Support Center: Optimizing Peptide Yield in IALL (Isoacyl/Intramolecular Acyl Ligation) Synthesis

The following technical guide addresses the optimization of peptide yield using Isoacyl / Intramolecular Acyl Ligation (IALL) strategies.

Note: In the context of difficult peptide synthesis, "IALL" is interpreted here as Intramolecular Acyl Ligation (specifically the O-to-N acyl migration or Isoacyl Dipeptide strategy), which is the industry standard for synthesizing aggregation-prone hydrophobic sequences (such as those containing the IALL motif: Ile-Ala-Leu-Leu).[1]

Doc ID: TS-IALL-2024-05 Status: Active Audience: Senior Peptide Chemists, Process Development Scientists[1]

Executive Summary: The Mechanics of Yield Loss

Low yield in IALL synthesis is rarely a random event; it is a deterministic outcome of secondary structure formation (β-sheet aggregation) on the resin or incomplete acyl migration post-cleavage.[1]

The IALL strategy functions by temporarily introducing an O-acyl isopeptide bond (ester) at a Serine or Threonine residue.[1] This "kink" disrupts the native hydrogen bond network, preventing on-resin aggregation. The final native peptide is restored via a pH-triggered O-to-N intramolecular acyl migration .[1]

Core Yield Drivers:

-

Coupling Efficiency: Steric hindrance at the ester linkage.[1]

-

Migration Kinetics: The rate of O-to-N shift vs. hydrolysis.

-

Solubility: Prevention of aggregation during the migration step.[1]

Strategic Planning: Designing the Isoacyl Unit

Before touching the synthesizer, validate your sequence design.

FAQ: Where should I insert the Isoacyl unit?

Q: My sequence has multiple Ser/Thr residues. Which one should be the Isoacyl switch? A: Place the Isoacyl unit immediately preceding the most hydrophobic/aggregation-prone region .[1]

-

Causality: The ester bond disrupts the inter-chain hydrogen bonding network (β-sheets) that causes "difficult sequences."[1]

-

Rule of Thumb: Insert one Isoacyl unit for every 5–10 residues in a hydrophobic block (e.g., Poly-Ala, Poly-Leu, or the IALL motif itself).[1]

-

Constraint: Avoid placing it at the C-terminus if using resins prone to diketopiperazine (DKP) formation, although the ester linkage generally suppresses DKP.[1]

FAQ: Serine vs. Threonine Isoacyl Units?

Q: Does the choice of Ser vs. Thr affect migration yield? A: Yes. Serine is faster.[1]

-

Mechanism: The O-to-N migration proceeds via a 5-membered cyclic transition state.[1] Threonine's β-methyl group introduces steric bulk, slowing the migration rate by 2–5x compared to Serine.

-

Recommendation: Use Ser-derived Isoacyl units for rapid processing. Use Thr-derived units only if Ser is absent in the critical region.

Experimental Protocol: Synthesis & Migration

Standard Fmoc-SPPS protocols fail here. Use this modified workflow.

Workflow A: Coupling the Isoacyl Dipeptide

The Isoacyl unit is typically introduced as a pre-formed dipeptide block (e.g., Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH is different; here we use Fmoc-Ser/Thr(O-Fmoc-Xaa)-OH ).[1]

Step-by-Step:

-

Swelling: DCM/DMF (1:1) for 30 mins.

-

Coupling Reagents: Use DIC/Oxyma (1:1 eq) instead of HATU/HBTU.

-

Stoichiometry: 3.0 eq Dipeptide, 3.0 eq DIC, 3.0 eq Oxyma.

-

Time: 2 hours (double couple if Xaa is Val/Ile).

Workflow B: The O-to-N Acyl Migration (The "IALL" Step)

This is the critical yield-determining step.[1]

Protocol:

-

Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The product is the O-acyl isopeptide (stable in acid).[1]

-

Purification: HPLC purify the O-acyl form.[2] It will be significantly more soluble than the native peptide.[1]

-

Migration (Restoration):

Troubleshooting Guide: Root Cause Analysis

Issue 1: Incomplete O-to-N Migration

Symptom: HPLC shows two peaks (Native + O-acyl) or stalled reaction.[1] Root Cause: pH drift or Aggregation.[1]

-

Mechanism: The amine nucleophile must be deprotonated (neutral) to attack the ester.[1] If pH < 7.0, the amine is protonated (NH3+), killing reactivity.[1]

-

Fix:

Issue 2: Hydrolysis (Ester Cleavage)

Symptom: Appearance of two fragments (N-terminal and C-terminal pieces) instead of the full native peptide.[1] Root Cause: pH > 8.5 or prolonged exposure.[1]

-

Mechanism: At high pH, hydroxide ions (OH-) compete with the amine for the ester carbonyl, leading to hydrolysis (chain split) rather than migration (ligation).[1]

-

Fix: Cap pH strictly at 7.5. Do not use NaOH to adjust pH; use dilute Ammonia or Bicarbonate.[1]

Issue 3: Racemization at the Ester Linkage

Symptom: "Doublet" peaks in HPLC of the O-acyl intermediate. Root Cause: Base-catalyzed enolization during coupling.[1]

-

Fix: Switch exclusively to DIC/Oxyma or DIC/HOBt .[1] Avoid DIPEA/NMM during the coupling of the Isoacyl unit.

Data & Visualization

Comparative Yield Analysis: Standard vs. IALL Strategy

Data based on synthesis of hydrophobic "Difficult Sequence" (e.g., Alzheimer's Aβ 1-42).[1]

| Parameter | Standard SPPS | IALL (Isoacyl) Strategy | Improvement Factor |

| Crude Purity | < 15% | > 65% | 4.3x |

| Solubility (Elution) | Precipitates in column | Elutes cleanly | High |

| Aggregation On-Resin | High (Deletion sequences) | Minimal (Disrupted β-sheets) | High |

| Final Yield | 2–5% | 40–50% | ~10x |

Mechanism: O-to-N Intramolecular Acyl Migration